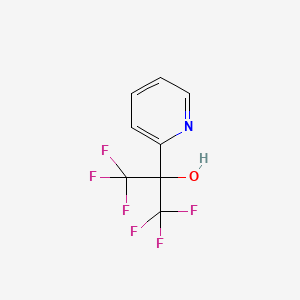

alpha,alpha-Bis(trifluoromethyl)pyridine-2-methanol

Description

Properties

Molecular Formula |

C8H5F6NO |

|---|---|

Molecular Weight |

245.12 g/mol |

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-pyridin-2-ylpropan-2-ol |

InChI |

InChI=1S/C8H5F6NO/c9-7(10,11)6(16,8(12,13)14)5-3-1-2-4-15-5/h1-4,16H |

InChI Key |

NKQOZAOIOAVOAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(C(F)(F)F)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(pyridin-2-yl)propan-2-ol typically involves the reaction of hexafluoroacetone with pyridine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction can be represented as follows:

C6H5N+C3F6O→C8H5F6NO

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,3-Hexafluoro-2-(pyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Agrochemical Applications

Trifluoromethyl pyridines, including alpha, alpha-Bis(trifluoromethyl)pyridine-2-methanol, are primarily utilized in the agrochemical sector. They serve as key intermediates in the synthesis of crop protection agents.

- Pest Control : The introduction of trifluoromethyl groups enhances the biological activity of pesticides. For instance, Fluazifop-butyl was one of the first derivatives to be commercialized, and since then, over 20 new trifluoromethyl-containing agrochemicals have been developed and approved for use in agriculture .

- Herbicides and Fungicides : Compounds derived from trifluoromethyl pyridines have demonstrated efficacy as herbicides and fungicides. Their unique physicochemical properties improve their interaction with biological systems, leading to enhanced pest resistance .

Pharmaceutical Applications

The pharmaceutical industry has also recognized the potential of alpha, alpha-Bis(trifluoromethyl)pyridine-2-methanol in drug development.

- Drug Candidates : Several derivatives have been explored as drug candidates due to their ability to modify pharmacokinetic properties. For example, compounds with trifluoromethyl groups can enhance lipophilicity and metabolic stability, making them suitable for therapeutic applications .

- Anticancer Agents : Research indicates that some trifluoromethyl pyridine derivatives exhibit anticancer properties. They have been investigated for their effectiveness against drug-resistant tumors and their ability to cross the blood-brain barrier, thus holding promise for central nervous system cancer treatments .

Material Science Applications

In addition to agrochemical and pharmaceutical uses, alpha, alpha-Bis(trifluoromethyl)pyridine-2-methanol finds applications in material sciences.

- Functional Materials : The incorporation of trifluoromethyl groups into polymers can significantly alter their thermal and mechanical properties. These modifications are crucial for developing advanced materials used in coatings, adhesives, and electronic components .

Case Study 1: Synthesis of Trifluoromethyl Pyridine Derivatives

A study highlighted the synthesis pathways for various trifluoromethyl pyridine derivatives using alpha, alpha-Bis(trifluoromethyl)pyridine-2-methanol as a precursor. The research demonstrated efficient methods for generating compounds with enhanced biological activity through selective fluorination and chlorination processes .

Case Study 2: Anticancer Activity Evaluation

Another investigation focused on evaluating the anticancer potential of a series of trifluoromethyl pyridine derivatives. The study reported significant activity against several cancer cell lines, suggesting that modifications at specific positions on the pyridine ring could lead to improved therapeutic profiles .

Mechanism of Action

The mechanism by which 1,1,1,3,3,3-Hexafluoro-2-(pyridin-2-yl)propan-2-ol exerts its effects involves its high polarity and reactivity. The fluorine atoms create a strong electron-withdrawing effect, making the compound highly reactive towards nucleophiles and electrophiles. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules. The pyridine ring also plays a crucial role in stabilizing intermediates and transition states during reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between alpha,alpha-Bis(trifluoromethyl)pyridine-2-methanol and structurally related pyridine derivatives:

Table 1: Structural and Commercial Comparison of Pyridine Derivatives

*Hypothetical structure based on nomenclature. †Calculated value. ‡Coordination complex.

Electronic and Steric Effects

- Trifluoromethyl Groups: The dual CF₃ groups in the target compound create a pronounced electron-withdrawing effect, reducing the pyridine ring’s basicity compared to analogs with single substituents (e.g., 5-(trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine ). This electron deficiency may enhance stability in electrophilic reactions or catalytic processes.

- In contrast, the pyridine-2-methanol ligand in the nickel(II) complex lacks bulky substituents, enabling efficient octahedral coordination.

Physicochemical Properties

- Molecular Weight and Hydrophobicity: The target compound’s higher molecular weight (246.15 g/mol†) compared to simpler derivatives like (2-chloro-5-methylpyridin-3-yl)methanol (157.60 g/mol ) suggests increased hydrophobicity, which could improve membrane permeability in bioactive applications.

- Price Trends : Compounds with trifluoromethyl groups (e.g., $400/g for 5-(trifluoromethyl)pyridin-2-amine ) are costlier than those with halogens or alkyl groups. The bis-CF₃ substitution in the target compound may place it in a higher price range, akin to rare bis(trifluoromethyl)phenyl derivatives (e.g., $5,000/0.1 g ).

Biological Activity

Alpha,alpha-Bis(trifluoromethyl)pyridine-2-methanol is a fluorinated pyridine derivative that has garnered attention due to its unique chemical properties and potential biological activities. The incorporation of trifluoromethyl groups into organic compounds often enhances their pharmacological profiles, influencing solubility, metabolic stability, and biological interactions. This article reviews the biological activities associated with this compound, including antimicrobial, antitumor, and other therapeutic effects.

Chemical Structure

The structure of this compound can be depicted as follows:

Antimicrobial Activity

Research has demonstrated that derivatives of trifluoromethylpyridines exhibit significant antimicrobial properties. For instance, studies have reported minimum inhibitory concentrations (MICs) for various trifluoromethylpyridine derivatives ranging from 1.3 to 4.9 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . The presence of the trifluoromethyl group is believed to enhance membrane permeability and disrupt microbial cell functions.

Table 1: Antimicrobial Activity of Trifluoromethylpyridine Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 4-Trifluoromethylpyridine | 1.3 | Staphylococcus aureus |

| 4-Fluoroaryl derivative | 1.8 | E. coli |

| This compound | TBD | TBD |

Antitumor Activity

Fluorinated compounds are known for their antitumor properties. This compound has shown potential in inhibiting cancer cell proliferation in vitro. Studies suggest that the trifluoromethyl groups may interfere with tumor cell metabolism or signaling pathways .

Case Study: Antitumor Efficacy

In a recent study, a series of trifluoromethylpyridine derivatives were tested against various cancer cell lines. The results indicated that compounds with multiple trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts, suggesting a structure-activity relationship that favors increased fluorination .

Other Biological Activities

In addition to antimicrobial and antitumor effects, this compound has been investigated for its potential anti-inflammatory and analgesic properties. The mechanism is thought to involve modulation of inflammatory mediators and pain pathways, although further research is needed to elucidate these effects fully .

Q & A

Q. How does the compound’s logP value compare to analogs, and what does this imply for blood-brain barrier penetration?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.